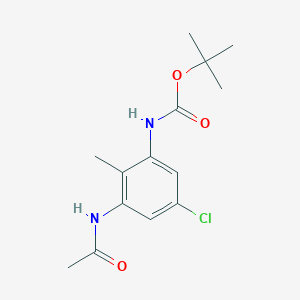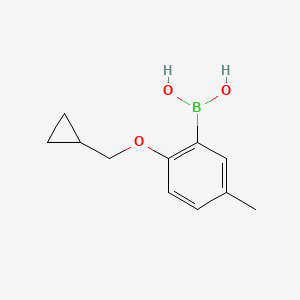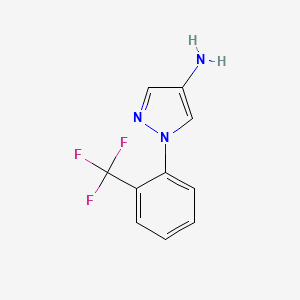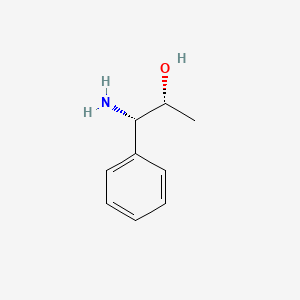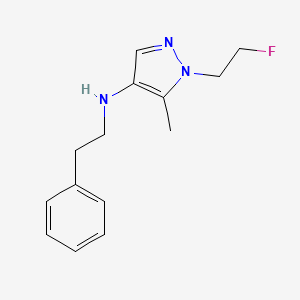
(4-Morpholinophenyl)(thiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Morpholinophenyl)(thiophen-3-yl)methanone is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a thiophene ring through a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Morpholinophenyl)(thiophen-3-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-morpholinophenylboronic acid and thiophene-3-carboxaldehyde.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to couple the 4-morpholinophenylboronic acid with thiophene-3-carboxaldehyde. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry processes can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
化学反応の分析
Types of Reactions
(4-Morpholinophenyl)(thiophen-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the methanone group to a methanol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Sodium hydride, dimethylformamide (DMF), and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methanol derivatives.
Substitution: Various substituted morpholine or thiophene derivatives.
科学的研究の応用
(4-Morpholinophenyl)(thiophen-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
作用機序
The mechanism of action of (4-Morpholinophenyl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The thiophene ring and morpholine moiety play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(4-Methoxyphenyl)(thiophen-3-yl)methanone: Similar structure but with a methoxy group instead of a morpholine ring.
(4-Fluorophenyl)(thiophen-3-yl)methanone: Similar structure but with a fluorine atom instead of a morpholine ring.
(4-Morpholinophenyl)(2-thiophenyl)methanone: Similar structure but with a different position of the thiophene ring.
Uniqueness
(4-Morpholinophenyl)(thiophen-3-yl)methanone is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science, where the morpholine ring can enhance binding affinity and selectivity for biological targets.
特性
分子式 |
C15H15NO2S |
|---|---|
分子量 |
273.4 g/mol |
IUPAC名 |
(4-morpholin-4-ylphenyl)-thiophen-3-ylmethanone |
InChI |
InChI=1S/C15H15NO2S/c17-15(13-5-10-19-11-13)12-1-3-14(4-2-12)16-6-8-18-9-7-16/h1-5,10-11H,6-9H2 |
InChIキー |
JOAHHDNOXHTGGR-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)C3=CSC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-[(2,5,6-Trimethoxypyridin-3-YL)methylidene]hydroxylamine](/img/structure/B11755359.png)
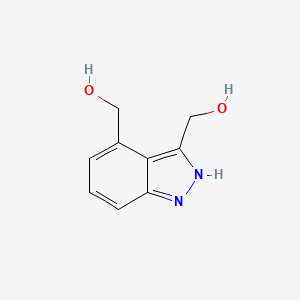
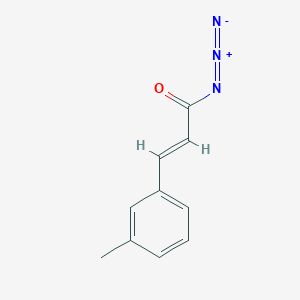
![(3aS,7R,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B11755366.png)


![tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B11755389.png)
